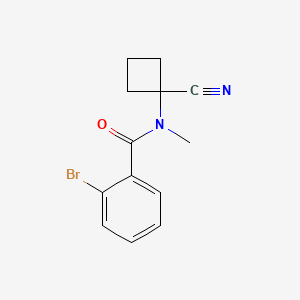

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

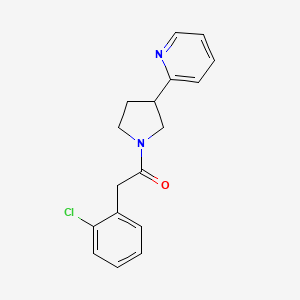

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The “2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide” molecule contains a total of 23 bond(s). There are 12 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 triple bond(s) .Physical And Chemical Properties Analysis

The “2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide” molecule contains a total of 23 atom(s). There are 11 Hydrogen atom(s), 8 Carbon atom(s), 2 Nitrogen atom(s), 1 Oxygen atom(s), and 1 Bromine atom(s). A chemical formula of “2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide” can therefore be written as: C8H11BrN2O .Applications De Recherche Scientifique

Novel Synthetic Pathways

One area of research focuses on the development of novel synthetic pathways utilizing compounds similar to 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide. For instance, the work by Li Li et al. describes the CuI/l-proline catalyzed coupling of 2-bromobenzamides and terminal alkynes, leading to the formation of substituted 3-methyleneisoindolin-1-ones. This process demonstrates the potential of related compounds in facilitating complex chemical syntheses, allowing for variations in N-substituents, aromatic rings, and methylene parts using suitable starting materials (Li et al., 2009).

Pharmacological Research

In pharmacological contexts, research on related N-substituted benzamides and acetamides has explored their role as novel synthetic opioid receptor agonists. A review by K. Sharma et al. highlights the significance of these compounds, particularly U-47700, in the realm of psychoactive substances. The study underscores the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to ensure early detection in toxicological samples. This research underscores the potential pharmacological applications and challenges associated with compounds similar to 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide in developing non-fentanil opioids (Sharma et al., 2018).

Chemical Synthesis and Catalysis

Another significant area of research involves the synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones, as demonstrated by A. Davoodnia et al. They developed a simple and efficient procedure using tetrabutylammonium bromide (TBAB) as a novel ionic liquid catalyst. This study exemplifies the innovative use of bromide compounds in facilitating the synthesis of complex organic molecules under solvent-free conditions, highlighting the chemical versatility of bromide-related compounds in synthetic chemistry (Davoodnia et al., 2010).

Advanced Material Synthesis

Research extends into the synthesis of advanced materials, such as the work by P. Anbarasan et al., who explored the electrophilic cyanation of aryl and heteroaryl bromides for the synthesis of benzonitriles. This method provides a novel and convenient approach to synthesizing pharmaceutical intermediates, demonstrating the utility of bromide compounds in the development of new materials with potential applications in various industries (Anbarasan et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-16(13(9-15)7-4-8-13)12(17)10-5-2-3-6-11(10)14/h2-3,5-6H,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFAPYZFBQWRBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1Br)C2(CCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate](/img/structure/B2535490.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide](/img/structure/B2535491.png)

![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535495.png)

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2535504.png)

![methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine](/img/structure/B2535505.png)

![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2535506.png)

![N-[1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2535507.png)

![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2535508.png)